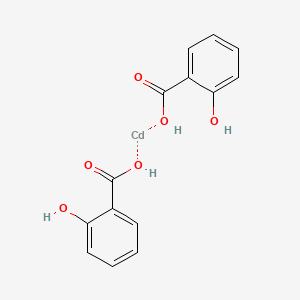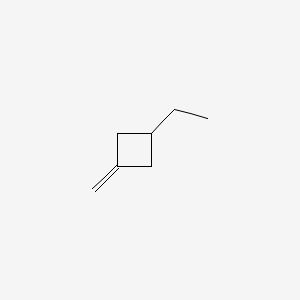
1-Ethyl-3-methylenecyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylenecyclobutane is an organic compound with the molecular formula C7H12. It belongs to the class of cycloalkanes, which are characterized by a ring structure composed of carbon atoms. This compound is notable for its unique structure, which includes both an ethyl group and a methylene group attached to a cyclobutane ring .
Preparation Methods
The synthesis of 1-Ethyl-3-methylenecyclobutane can be achieved through various methods. One common approach involves the reaction of zinc dust with tetrabromo-neopentane (pentaerythritol tetrabromide). This reaction typically yields a mixture of hydrocarbons, including methylenecyclobutane, with high efficiency . Another method involves the conversion of pentaerythritol into its tribromo derivative, followed by the action of benzenesulfonyl chloride and sodium bromide to produce the desired compound .
Chemical Reactions Analysis
1-Ethyl-3-methylenecyclobutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different cyclobutane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include zinc, phosphorus tribromide, and benzenesulfonyl chloride. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
1-Ethyl-3-methylenecyclobutane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylenecyclobutane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions, such as oxidation and substitution, which can alter its structure and properties. These changes can influence the compound’s interactions with other molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
1-Ethyl-3-methylenecyclobutane can be compared to other cycloalkanes, such as cyclopropane, cyclobutane, and cyclopentane. These compounds share similar ring structures but differ in the number and types of substituents attached to the ring . The presence of both an ethyl group and a methylene group in this compound distinguishes it from other cycloalkanes, contributing to its unique reactivity and applications .
Similar compounds include:
Cyclopropane: A three-membered ring with high ring strain.
Cyclobutane: A four-membered ring with moderate ring strain.
Cyclopentane: A five-membered ring with lower ring strain compared to cyclopropane and cyclobutane.
Properties
Molecular Formula |
C7H12 |
|---|---|
Molecular Weight |
96.17 g/mol |
IUPAC Name |
1-ethyl-3-methylidenecyclobutane |
InChI |
InChI=1S/C7H12/c1-3-7-4-6(2)5-7/h7H,2-5H2,1H3 |
InChI Key |
IDCOKWFSONUPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


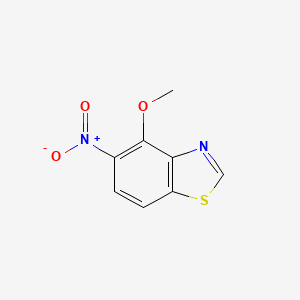
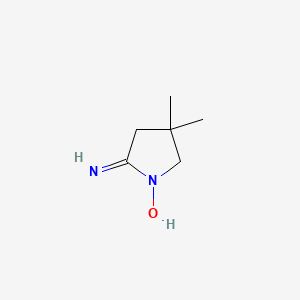
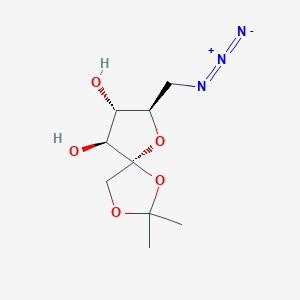
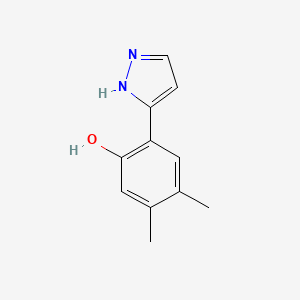

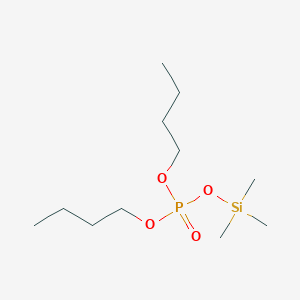

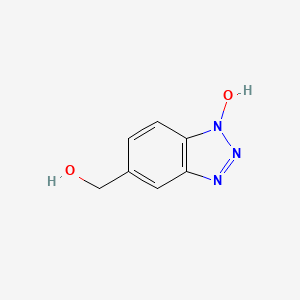
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
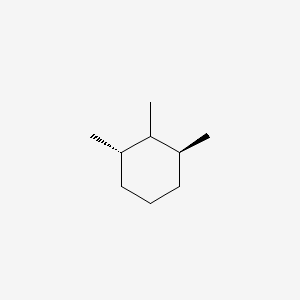
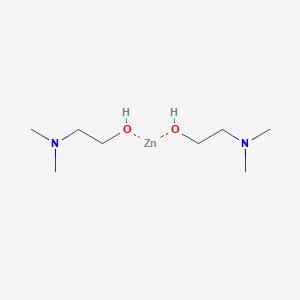
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
